![molecular formula C18H17BrO B3155316 (2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 797015-45-3](/img/structure/B3155316.png)
(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Overview
Description
“(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one” is an organic compound with the molecular formula C18H17BrO . It has a molecular weight of 329.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings connected by a prop-2-en-1-one group . One of the phenyl rings carries a bromine atom (3-Bromophenyl), and the other carries a propan-2-yl group (4-(propan-2-yl)phenyl) .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.285±0.06 g/cm3 and a predicted boiling point of 431.9±45.0 °C . Unfortunately, the melting point and flash point are not available .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related chalcone derivatives, such as "(2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one," involves base-catalyzed Claisen-Schmidt condensation reactions. These compounds are characterized using techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction. Such studies help in understanding the molecular structures and intermolecular interactions of these compounds (Salian et al., 2018).
- Another study on similar chalcone structures reveals insights into the hydrogen-bonded chains formed in the crystal structures of these compounds (Girisha et al., 2016).
Nonlinear Optical Properties
- A study on 4-methylsulfanyl chalcone derivatives, including compounds similar to "(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one," explores their third-order nonlinear optical (NLO) properties. These properties are significant for applications in photonics and optoelectronics (D’silva et al., 2012).
Biological Activities
- Chalcone derivatives have been studied for their biological activities. For example, a related compound was evaluated for antibacterial activities against various microorganisms, showcasing the potential of these compounds in pharmaceutical applications (Thanigaimani et al., 2015).
Additional Applications
- Research on chalcone derivatives extends to areas like corrosion inhibition, as certain chalcone compounds have shown effectiveness in protecting mild steel in brine-kerosene solution (Maharramov et al., 2018).
properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(19)12-16/h3-13H,1-2H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIHLSNDLGQNDU-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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